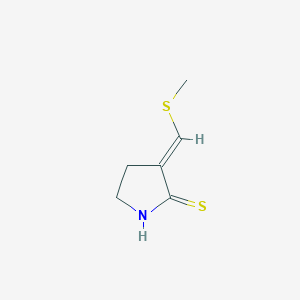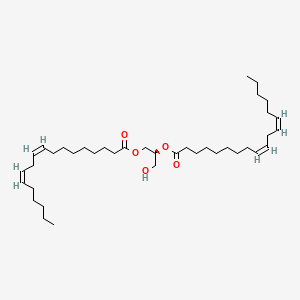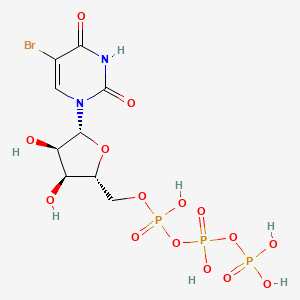
5-Bromo-utp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-utp is a synthetic nucleotide analog of uridine triphosphate, where a bromine atom is substituted at the fifth position of the uracil ring. This compound is primarily used in molecular biology and biochemistry for labeling RNA and studying transcription processes. It is incorporated into RNA in place of uridine, allowing researchers to track and analyze RNA synthesis and processing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-utp typically involves the bromination of uridine followed by phosphorylation. The process can be summarized as follows:
Bromination of Uridine: Uridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent to introduce a bromine atom at the fifth position of the uracil ring.
Phosphorylation: The brominated uridine is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) or a mixture of phosphoric acid and a condensing agent such as carbonyldiimidazole (CDI) to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-utp undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiol or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical laboratory settings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox reaction but may include oxidized or reduced forms of the uridine derivative.
科学研究应用
5-Bromo-utp has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying nucleotide analogs and their interactions.
Biology: Employed in labeling RNA to study transcription, RNA processing, and RNA-protein interactions.
Medicine: Utilized in research on RNA viruses and the development of antiviral therapies.
Industry: Applied in the production of labeled RNA for diagnostic assays and therapeutic research.
作用机制
The primary mechanism of action of 5-Bromo-utp involves its incorporation into RNA in place of uridine. This substitution allows for the detection and analysis of newly synthesized RNA using immunological methods. The bromine atom serves as a marker that can be detected using specific antibodies, enabling researchers to track RNA synthesis and processing in real-time.
相似化合物的比较
Similar Compounds
5-Bromouracil: A thymine analog used in DNA labeling and mutagenesis studies.
Bromodeoxyuridine: A thymidine analog used in cell proliferation assays and cancer research.
5-Fluorouridine: A uridine analog used in chemotherapy and antiviral research.
Uniqueness
5-Bromo-utp is unique in its specific application for RNA labeling and transcription studies. Unlike other analogs, it is incorporated into RNA rather than DNA, making it particularly useful for studying RNA synthesis and processing.
属性
分子式 |
C9H14BrN2O15P3 |
|---|---|
分子量 |
563.04 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI 键 |
IWFHOSULCAJGRM-UAKXSSHOSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Br |
同义词 |
5-Br-UTP 5-bromo-UTP 5-bromouridine triphosphate BrUTP-5 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B1242021.png)
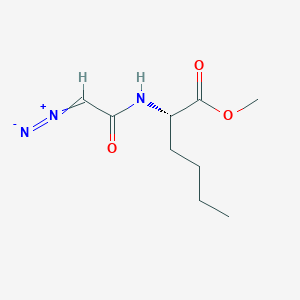
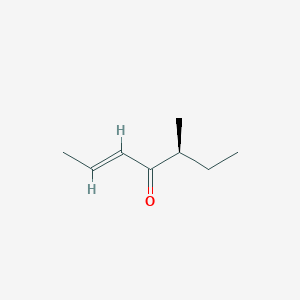
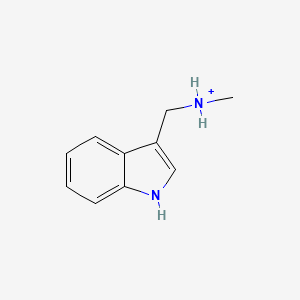
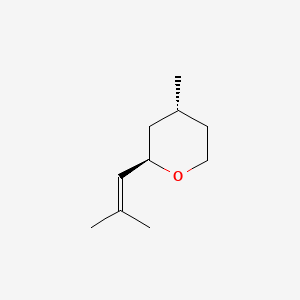
![17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B1242029.png)
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)
